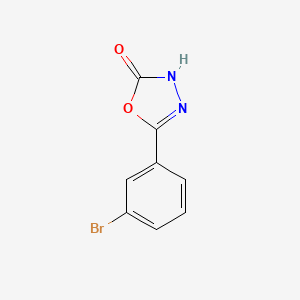

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

Description

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted with a 3-bromophenyl group. The bromine atom at the meta position of the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and biological interactions.

Propriétés

IUPAC Name |

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWSHDFGLFCEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647777 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873090-18-7 | |

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization to form the oxadiazole ring.

Reaction Scheme:

- 3-Bromobenzohydrazide + Carbon disulfide + Potassium hydroxide → Intermediate

- Intermediate + Cyclization → this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes to form larger ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea. Conditions typically involve heating in a polar solvent like dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Cycloaddition Reactions: Catalysts such as copper(I) iodide or palladium(II) acetate are often used in the presence of ligands like triphenylphosphine.

Major Products Formed

Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include oxidized forms of the oxadiazole ring, such as oxadiazole N-oxides.

Cycloaddition Reactions: Products include fused ring systems with enhanced stability and unique electronic properties.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 1,3,4-oxadiazol-2(3H)-ones exhibit significant anticancer properties. For instance, compounds similar to 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one have been identified as potent inhibitors of Notum carboxylesterase activity, which is implicated in cancer progression through the Wnt signaling pathway. A study demonstrated that these compounds could effectively inhibit Notum, suggesting potential as therapeutic agents in cancer treatment .

1.2 Antimicrobial Properties

The synthesis of various oxadiazol derivatives has been linked to antimicrobial activity. In a study focusing on the synthesis of oxadiazolones, it was found that specific derivatives exhibited notable antibacterial effects against a range of pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly influenced antimicrobial potency .

1.3 Anti-inflammatory Effects

Compounds in the oxadiazol family have also been evaluated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for developing anti-inflammatory drugs .

Material Science Applications

2.1 Polymer Chemistry

this compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and reduce flammability, making it useful in materials engineering .

2.2 Photoluminescent Materials

The compound has potential applications in developing photoluminescent materials. Its unique electronic properties allow for the design of materials that can emit light when exposed to radiation, which could be utilized in displays and lighting technologies .

Agricultural Chemistry Applications

3.1 Pesticide Development

Research into the synthesis of oxadiazol derivatives has led to the identification of compounds with insecticidal properties. This compound and its analogs have shown effectiveness against various agricultural pests, suggesting their potential use as environmentally friendly pesticides .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Substituent Position and Geometry

- 5-(2-Aminophenyl) Derivatives: highlights the geometry of 5-(2-aminophenyl)-1,3,4-oxadiazol-2(3H)-one, where the amino group forms a dihedral angle of ~16° with the phenyl ring. In contrast, bromine's steric bulk in the 3-position likely increases planarity, enhancing π-π stacking interactions in biological systems .

- 5-(3-Ethylphenyl) and 5-(3-Trifluoromethylphenyl) : NMR data from show that 3-substituted phenyl groups (e.g., ethyl, trifluoromethyl) maintain coplanarity with the oxadiazolone ring, suggesting similar behavior for the 3-bromophenyl analog .

Electronic Effects

Key Routes for Oxadiazolone Derivatives

- Cyclization with Triphosgene : and describe cyclization of hydrazides or semicarbazides using triphosgene (BTC), a common method for oxadiazolone synthesis .

- Substitution Reactions : outlines the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole via coupling of tetrazoles with carboxylic acids, a route adaptable to the target compound by modifying the substituents .

Challenges in Bromophenyl Derivatives

Antimicrobial Potential

Enzyme Inhibition

- MAO-B Inhibition : identifies 5-(4-benzyloxyphenyl)-1,3,4-oxadiazol-2(3H)-one as a potent MAO-B inhibitor (Ki = 1.2 nM in rats). The 3-bromophenyl substitution could modulate selectivity and potency .

- Keap1/Nrf2 Pathway: notes melatonin-derived oxadiazolones interacting with Keap1. Bromine’s electronegativity may enhance binding in similar pathways .

Comparative Data Table

Activité Biologique

5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : CHBrNO

- Molecular Weight : 241.04 g/mol

- PubChem CID : 24874409

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

-

Cytotoxicity Tests :

- Cell Lines Tested : HCT-116 (colorectal carcinoma), HepG-2 (hepatocellular carcinoma), and MCF-7 (breast cancer).

- Findings : The compound exhibited IC values ranging from 15.63 µM to 35.58 µM against these cell lines, indicating moderate to high cytotoxic activity compared to standard chemotherapy drugs like doxorubicin .

- Mechanism of Action :

| Cell Line | IC (µM) | Reference Compound IC (µM) |

|---|---|---|

| HCT-116 | 35.58 | 5.23 (Doxorubicin) |

| HepG-2 | 28.00 | 4.50 (Doxorubicin) |

| MCF-7 | 15.63 | 4.17 (Doxorubicin) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Findings

- In Vitro Studies :

- Mechanism of Action :

Anti-inflammatory Properties

Emerging research indicates that oxadiazole derivatives exhibit anti-inflammatory effects.

Research Insights

- Inflammation Models :

- Cytokine Inhibition :

Q & A

Q. What crystallographic parameters inform structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.